4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid
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Overview
Description
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple carboxyphenyl groups and a corrin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid typically involves the following steps:
1,3-Dipolar Cycloaddition: The initial step involves the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide.
Industrial Production Methods
This may include the use of microwave-mediated metallation with metal salts such as Fe(III), Cu(II), and Zn(II) to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyphenyl groups.
Reduction: Reduction reactions can occur at the corrin ring system.
Substitution: Substitution reactions are common, especially involving the carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid involves its ability to coordinate with metal ions and participate in redox reactions. The carboxylate groups facilitate coordination with metal ions, while the corrin ring system allows for electron transfer processes . These properties make it an effective photosensitizer and catalyst in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- meso-Tetraphenylporphine-4,4′,4″,4″′-tetracarboxylic acid
- 1,3,5-Tris(4-carboxyphenyl)benzene
- 3,5-Di(4-carboxyphenyl)pyridine
Uniqueness
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid is unique due to its combination of carboxyphenyl groups and a corrin ring system. This structure provides it with distinct photophysical and photochemical properties, making it highly effective in applications such as photodynamic therapy and the development of photonic materials .
Properties
Molecular Formula |
C40H26N4O6 |
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Molecular Weight |
658.7 g/mol |
IUPAC Name |
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid |
InChI |
InChI=1S/C40H26N4O6/c45-38(46)24-7-1-21(2-8-24)35-29-15-13-27(41-29)28-14-16-30(42-28)36(22-3-9-25(10-4-22)39(47)48)32-18-20-34(44-32)37(33-19-17-31(35)43-33)23-5-11-26(12-6-23)40(49)50/h1-20,41-43H,(H,45,46)(H,47,48)(H,49,50) |
InChI Key |
IHNBNOQYIVYYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)N4)N3)C(=O)O |
Origin of Product |
United States |
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